Cas no 56935-76-3 (4-(2,2,2-trifluoroethoxy)benzonitrile)

4-(2,2,2-Trifluoroethoxy)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a trifluoroethoxy group at the para position. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoroethoxy group enhances lipophilicity and metabolic stability, while the nitrile functionality offers versatility for further derivatization. Its high purity and well-defined reactivity profile make it suitable for applications in cross-coupling reactions, nucleophilic substitutions, and other fine chemical processes. The compound’s stability under various reaction conditions further underscores its utility in advanced synthetic chemistry.
4-(2,2,2-trifluoroethoxy)benzonitrile structure
56935-76-3 structure
Product Name:4-(2,2,2-trifluoroethoxy)benzonitrile
CAS No:56935-76-3
MF:C9H6F3NO
MW:201.14525270462
MDL:MFCD00511903
CID:366963
PubChem ID:10954594
Update Time:2025-05-19

4-(2,2,2-trifluoroethoxy)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,4-(2,2,2-trifluoroethoxy)-
    • 4-(2,2,2-TRIFLUOROETHOXY)BENZONITRILE
    • 4-(2,2,2-trifluoroethoxy)benzenecarbonitrile
    • 4-(2',2',2'-Trifluoroethoxy)benzonitrile
    • 4-(2',2',2'-trifluoroethoxy)nitrobenzonitrile
    • p-(2,2,2-Trifluoroethoxy)benzonitrile
    • Z235344689
    • MFCD00511903
    • AKOS000198033
    • SCHEMBL2323409
    • 56935-76-3
    • BS-32575
    • CS-0119927
    • DTXSID30449640
    • 4-(2,2,2-Trifluoro-ethoxy)-benzonitrile
    • FT-0692289
    • EN300-27065
    • STL412522
    • Benzonitrile, 4-(2,2,2-trifluoroethoxy)-
    • 4-(2,2,2-trifluoroethoxy)benzonitrile
    • MDL: MFCD00511903
    • Inchi: 1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-4H,6H2
    • InChI Key: ASHNFUJQYKNUCF-UHFFFAOYSA-N
    • SMILES: FC(COC1C=CC(C#N)=CC=1)(F)F

Computed Properties

  • Exact Mass: 201.04000
  • Monoisotopic Mass: 201.04014830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 33Ų

Experimental Properties

  • Density: 1.29
  • Boiling Point: 246.4°Cat760mmHg
  • Flash Point: 102.8°C
  • Refractive Index: 1.462
  • PSA: 33.02000
  • LogP: 2.49938

4-(2,2,2-trifluoroethoxy)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-(2,2,2-trifluoroethoxy)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:56935-76-3)4-(2,2,2-trifluoroethoxy)benzonitrile
Order Number:A1164734
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:22
Price ($):532.0
Email:sales@amadischem.com

Additional information on 4-(2,2,2-trifluoroethoxy)benzonitrile

Introduction to 4-(2,2,2-trifluoroethoxy)benzonitrile (CAS No. 56935-76-3)

4-(2,2,2-trifluoroethoxy)benzonitrile, with the Chemical Abstracts Service (CAS) number 56935-76-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of a trifluoroethoxy group and a benzonitrile moiety, which endows it with a range of valuable properties and potential applications.

The molecular structure of 4-(2,2,2-trifluoroethoxy)benzonitrile consists of a benzene ring substituted with a cyano group at the para position and a trifluoroethoxy group. The presence of the trifluoroethoxy group imparts significant fluorine content to the molecule, which can influence its physical and chemical properties. Fluorinated compounds are known for their enhanced stability, altered solubility, and improved biological activity, making them highly desirable in various scientific and industrial contexts.

In medicinal chemistry, 4-(2,2,2-trifluoroethoxy)benzonitrile has been explored as a building block for the synthesis of novel pharmaceuticals. The cyano group can be readily converted into other functional groups such as carboxylic acids, amides, and esters through well-established chemical transformations. This versatility allows researchers to fine-tune the pharmacological properties of the final drug candidates. Recent studies have shown that derivatives of this compound exhibit promising activities against various diseases, including cancer and neurological disorders.

One notable application of 4-(2,2,2-trifluoroethoxy)benzonitrile is in the development of anticancer agents. The fluorine atoms in the trifluoroethoxy group can enhance the lipophilicity of the molecule, facilitating its cellular uptake and improving its ability to cross biological membranes. This property is particularly useful in targeting cancer cells that often exhibit altered membrane permeability. Additionally, the cyano group can be modified to introduce functionalities that enhance the drug's efficacy or reduce its side effects.

In materials science, 4-(2,2,2-trifluoroethoxy)benzonitrile has found applications in the synthesis of advanced polymers and coatings. The fluorinated nature of the compound contributes to its low surface energy and non-stick properties, making it suitable for use in anti-fouling coatings and lubricants. These materials are highly valued in industries such as marine technology and automotive manufacturing.

The synthesis of 4-(2,2,2-trifluoroethoxy)benzonitrile typically involves several steps. One common approach is to start with 4-hydroxybenzonitrile and react it with trifluoroethyl triflate in the presence of a base such as potassium carbonate. This reaction proceeds via an O-alkylation mechanism to form the desired product. The reaction conditions can be optimized to achieve high yields and purity levels.

The physical properties of 4-(2,2,2-trifluoroethoxy)benzonitrile

Safety considerations are an important aspect when working with any chemical compound. While 4-(2,2,2-trifluoroethoxy)benzonitrile is not classified as a hazardous material under current regulations, it is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves and safety goggles. Proper ventilation should also be maintained to prevent inhalation of vapors.

In conclusion, 4-(2,2,2-trifluoroethoxy)benzonitrile (CAS No. 56935-76-3) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique molecular structure provides a foundation for developing novel pharmaceuticals and advanced materials with enhanced properties. Ongoing research continues to uncover new applications and optimize its use in various fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56935-76-3)4-(2,2,2-trifluoroethoxy)benzonitrile
A1164734
Purity:99%
Quantity:25g
Price ($):532.0
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